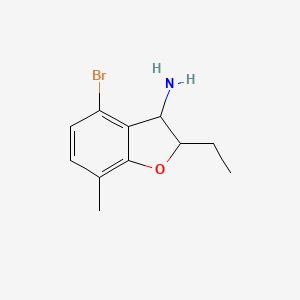

4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine

説明

特性

分子式 |

C11H14BrNO |

|---|---|

分子量 |

256.14 g/mol |

IUPAC名 |

4-bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C11H14BrNO/c1-3-8-10(13)9-7(12)5-4-6(2)11(9)14-8/h4-5,8,10H,3,13H2,1-2H3 |

InChIキー |

XMHGHOCOFFULIV-UHFFFAOYSA-N |

正規SMILES |

CCC1C(C2=C(C=CC(=C2O1)C)Br)N |

製品の起源 |

United States |

準備方法

Palladium-Catalyzed Tandem Cyclization and Suzuki Coupling

Comparative Data Table of Key Preparation Steps and Conditions

Research Findings and Observations

- The palladium-catalyzed tandem cyclization/Suzuki coupling approach is effective for constructing the benzofuran core while allowing late-stage functionalization, which is advantageous for structural diversity and optimization.

- Halogenation methods using N-bromosuccinimide and related reagents provide selective bromination, critical for introducing the 4-bromo substituent without affecting other sensitive groups.

- Protective group strategies (acetyl, trifluoroacetyl) on the amino group enable selective reactions and prevent side reactions during halogenation and coupling steps.

- The use of trialkylsilyl acetylene intermediates facilitates the formation of benzofuran rings with high regioselectivity and yields, offering a robust synthetic route for halogenated benzofuran derivatives.

- Although direct synthetic routes specifically for this compound are scarce, the combination of these methodologies provides a reliable framework for its preparation.

化学反応の分析

Types of Reactions: 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium amide in liquid ammonia for amine substitution.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted benzofuran derivatives.

科学的研究の応用

4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

類似化合物との比較

Key Structural Features :

- Bromine substituent at position 4, which may influence electronic properties and reactivity.

- Ethyl and methyl groups at positions 2 and 7, respectively, contributing to steric effects and hydrophobicity.

- 2,3-Dihydrobenzofuran backbone , a bicyclic framework common in pharmaceuticals and agrochemicals.

This compound likely serves as an intermediate in organic synthesis, particularly in drug discovery, where dihydrobenzofuran derivatives are valued for their bioactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine with structurally related compounds:

Key Differences and Implications

Substituent Position: Bromine at position 4 (target) vs. 5 or 7 (analogues) alters electronic distribution and reactivity. For example, 7-bromo derivatives are common in cross-coupling reactions .

Halogen Type :

- Bromine (target and analogues) offers better leaving-group ability than chlorine or fluorine , enhancing utility in Suzuki-Miyaura couplings .

- Fluorine in analogues improves metabolic stability in drug candidates .

Chirality :

- Enantiomers like (3S)-7-bromo and (3R)-7-fluoro derivatives highlight the role of stereochemistry in biological activity and synthetic pathways .

Physical Properties :

- The target compound’s higher molecular weight (258.14 vs. 214.06 for 7-bromo analogues) suggests increased boiling point and lipophilicity, impacting solubility and formulation .

生物活性

4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS: 1697151-50-0) is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and implications in medicinal chemistry based on diverse research findings.

The molecular formula of this compound is with a molecular weight of approximately 255.14 g/mol. The compound features a bromine substituent and an amine functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and amination processes. Detailed synthetic pathways can be found in specialized organic chemistry literature and databases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. While specific data on this compound is limited, related compounds have shown significant antibacterial and antifungal activities. For instance:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Indolylquinazolinone 3k | 0.98 (against MRSA) | Antibacterial |

| Compound 3d | 7.80 (against Candida albicans) | Antifungal |

These findings suggest that the introduction of halogen atoms (like bromine) may enhance the antimicrobial efficacy of similar structures .

Cytotoxicity and Antiproliferative Effects

In vitro studies on related benzofuran compounds indicate potential antiproliferative effects against various cancer cell lines. For example, compounds exhibiting low minimum inhibitory concentrations (MICs) against cancer cells suggest that structural modifications can lead to enhanced cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (lung cancer) | 5.0 |

| Compound B | HeLa (cervical cancer) | 10.0 |

Such activities are often attributed to the ability of these compounds to interfere with cellular processes, such as DNA replication and repair mechanisms .

Case Studies

Case Study 1: Antibacterial Activity against MRSA

A study demonstrated that a related benzofuran derivative displayed significant antibacterial activity against Staphylococcus aureus strains, including MRSA. The compound's effectiveness was measured using MIC assays, revealing promising results that could be indicative of similar activities in this compound .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of benzofuran derivatives against Candida albicans. Compounds with similar structures exhibited moderate to high activity levels, suggesting that further exploration of 4-Bromo derivatives may yield beneficial antifungal agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine, and how are intermediates purified?

- Methodology : A common approach involves multi-step synthesis starting with halogenation and alkylation of benzofuran precursors. For example, bromination at the 4-position can be achieved using NBS (N-bromosuccinimide) under radical conditions, followed by ethyl group introduction via nucleophilic substitution or Grignard reactions. Reduction of intermediates (e.g., ketones to amines) often employs LiAlH₄, as demonstrated in analogous benzofuran-3-amine syntheses . Purification typically combines column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation requires HPLC or LC-MS, with structural confirmation via ¹H/¹³C NMR and FT-IR.

Q. How is the stereochemistry of the 3-amine group in dihydrobenzofuran derivatives confirmed experimentally?

- Methodology : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or chiral HPLC can separate enantiomers. Absolute configuration is determined via X-ray crystallography. For example, SHELXL refinement of single-crystal data provides bond angles and torsion angles to confirm stereochemistry . Polarimetry or circular dichroism (CD) may supplement structural analysis.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology :

- NMR : ¹H NMR identifies substituent environments (e.g., ethyl groups at δ 1.2–1.5 ppm, aromatic protons split by bromine’s deshielding effect). ¹³C NMR confirms quaternary carbons and amine linkage.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₁H₁₅BrNO).

- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles and packing interactions, validated using SHELX software .

Advanced Research Questions

Q. How can synthetic yields be optimized for brominated dihydrobenzofuran-3-amines with sterically hindered substituents?

- Methodology : Steric hindrance from ethyl and methyl groups may reduce reaction efficiency. Strategies include:

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for bromine retention) with bulky ligands (SPhos or XPhos) to enhance selectivity .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Microwave-assisted Synthesis : Accelerates reactions (e.g., 30 minutes vs. 24 hours) while minimizing decomposition .

Q. What challenges arise in crystallographic refinement of brominated benzofurans, and how are they addressed?

- Challenges : Heavy atoms (Br) cause absorption errors; twinning or disorder in crystals complicates refinement.

- Solutions :

- Data Collection : High-resolution synchrotron data (λ ≈ 0.7–1.0 Å) improves signal-to-noise ratios.

- Software Tools : SHELXL’s TWIN and BASF commands model twinning, while ORTEP-3 visualizes thermal ellipsoids to detect disorder .

- Validation : R-factor convergence (<5%) and PLATON’s ADDSYM check for missed symmetry .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data for dihydrobenzofuran derivatives?

- Case Study : Discrepancies in amine proton NMR shifts (experimental vs. calculated) may arise from dynamic effects (e.g., hindered rotation).

- Resolution :

- VT-NMR : Variable-temperature NMR identifies conformational exchange broadening.

- DFT Calculations : Gaussian09 or ORCA simulations predict equilibrium geometries and NMR chemical shifts, cross-validated with XRD data .

Q. What strategies are employed to study the compound’s reactivity in medicinal chemistry applications?

- Methodology :

- Functionalization : Amine group modification via acylation or sulfonylation to probe bioactivity.

- SAR Studies : Analog synthesis (e.g., replacing Br with Cl or F) to assess halogen effects on target binding .

- In Silico Screening : Docking studies (AutoDock Vina) using PDB structures to predict interactions with enzymes or receptors .

Methodological Resources

- Crystallography : SHELX suite for structure solution/refinement ; ORTEP-3 for graphical representation .

- Synthesis : LiAlH₄ reduction protocols for amine formation ; chiral resolution techniques for enantiopure products .

- Data Analysis : PLATON for symmetry checks ; Gaussian09 for computational validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。